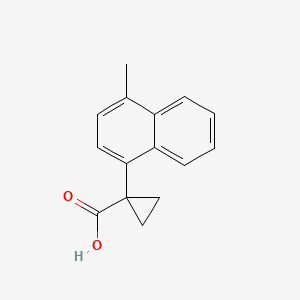
1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C15H14O2. This compound features a cyclopropane ring attached to a naphthalene moiety, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 4-methylnaphthalene with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but with a phenyl group instead of a naphthalene moiety.
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness: 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-13(15(8-9-15)14(16)17)12-5-3-2-4-11(10)12/h2-7H,8-9H2,1H3,(H,16,17) |
Clave InChI |
HWIUHBBQDOZWOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C3(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















